molecular formula C23H27FN2O5S2 B2887242 Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 922454-43-1

Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2887242
CAS No.: 922454-43-1
M. Wt: 494.6
InChI Key: RGJQEEBUFOKIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrobenzo[b]thiophene core substituted at position 3 with an ethyl ester and at position 2 with a sulfonamide-linked piperidine-4-carboxamido group bearing a 4-fluorophenyl moiety. The benzo[b]thiophene scaffold, partially saturated to enhance stability, is functionalized with a sulfonamide group—a motif often associated with biological activity, particularly in antimicrobial and enzyme-targeting agents .

Properties

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O5S2/c1-2-31-23(28)20-18-5-3-4-6-19(18)32-22(20)25-21(27)15-11-13-26(14-12-15)33(29,30)17-9-7-16(24)8-10-17/h7-10,15H,2-6,11-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJQEEBUFOKIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 923395-94-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN2O6SC_{23}H_{23}FN_{2}O_{6}S with a molecular weight of 474.5 g/mol. The structure includes a benzo[b]thiophene core, which is known for various biological activities, and a piperidine moiety that may contribute to its pharmacological profile.

Antitumor Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antitumor activity. For instance, derivatives of benzothiazole and phenyl sulfonamide have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds containing the benzo[b]thiophene structure have been reported to possess anti-inflammatory properties. Ethyl derivatives have displayed the ability to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, thus suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the fluorophenyl group has been linked to enhanced binding affinity for certain biological targets, which may contribute to its efficacy in various assays .

Table: Summary of Key Structural Features and Biological Activities

Structural FeatureBiological Activity
Fluorophenyl groupIncreased binding affinity; potential antitumor effects
Piperidine moietyEnhances solubility and bioavailability
Benzo[b]thiophene coreExhibits anti-inflammatory and anticancer properties

Case Studies

  • Antitumor Screening : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that modifications to the piperidine ring significantly influenced the cytotoxicity profiles, suggesting that further optimization could lead to more potent derivatives .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound showed reduced levels of inflammatory markers when administered at specific dosages. This highlights their potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules listed in the evidence, focusing on core structures, substituents, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Functional Groups Inferred Properties/Applications
Target Compound Tetrahydrobenzo[b]thiophene 4-Fluorophenylsulfonylpiperidine-4-carboxamido (position 2); ethyl ester (pos. 3) Sulfonamide, ester Potential kinase inhibitor or antimicrobial agent
2-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide (724740-45-8) Pyrimidine 4-Chlorophenyl, pyrrolidinyl, ethyl sulfide Sulfide, ether Likely intermediate for heterocyclic drug synthesis
4-Chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether (791844-72-9) Phenyl Chloro, imidazolylsulfonyl, methyl, ethyl ether Sulfonyl, ether Antimicrobial candidate (imidazole enhances H-bonding)
2-Chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether (825608-56-8) Phenyl Chloro, piperazinylsulfonyl, ethyl ether Sulfonyl, ether, piperazine CNS-targeting potential (piperazine improves solubility)

Key Observations:

Core Structure Diversity :

  • The target compound’s tetrahydrobenzo[b]thiophene core provides rigidity and planar aromaticity, contrasting with pyrimidine (724740-45-8) or simple phenyl (791844-72-9) cores. This difference may influence π-π stacking interactions in biological targets.

Substituent Effects: Sulfonamide vs. Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound increases electronegativity and lipophilicity relative to chlorophenyl analogs (724740-45-8), possibly enhancing membrane permeability . Piperidine vs. Piperazine/Pyrrolidine: The six-membered piperidine ring in the target compound offers conformational flexibility, whereas piperazine (825608-56-8) introduces basic nitrogen atoms, improving water solubility.

Functional Group Implications :

  • The ethyl ester in the target compound may serve as a prodrug feature, whereas ether linkages in analogs (e.g., 791844-72-9) suggest metabolic stability.

Biological Activity :

  • Imidazole-containing compounds (791844-72-9) may exhibit enhanced antimicrobial activity due to metal coordination, while the target’s sulfonamide-piperidine motif aligns with kinase inhibitor scaffolds .

Research Findings and Limitations

  • Synthetic Pathways: The target compound likely derives from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (4506-71-2) via sequential sulfonylation and carboxamidation reactions.
  • Thermodynamic Stability : The fluorophenyl group may improve metabolic stability over chlorophenyl analogs, as seen in fluorinated pharmaceuticals.
  • Contradictions : Piperidine-based sulfonamides (target) and piperazine derivatives (825608-56-8) show divergent solubility profiles, highlighting the need for empirical validation.

Preparation Methods

Core Tetrahydrobenzo[b]Thiophene Synthesis

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is typically synthesized via cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 78262). This precursor is prepared through:

  • Knorr Cyclization : Reacting cyclohexanone with ethyl cyanoacetate in the presence of sulfur and morpholine under reflux.
  • Dieckmann Condensation : Cyclizing ethyl 3-oxo-cyclohexanecarboxylate with elemental sulfur in dimethylformamide (DMF) at 120°C for 6 hours.

The amino group at position 2 serves as the key site for subsequent amide bond formation with the piperidine-4-carboxylic acid derivative.

Piperidine-4-Carboxylic Acid Sulfonylation

The 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid intermediate is synthesized in two stages:

  • Sulfonylation : Reacting piperidine-4-carboxylic acid with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0–5°C, 2 hours).
  • Activation : Converting the carboxylic acid to an acid chloride using oxalyl chloride in DCM with catalytic DMF (0°C to room temperature, 3 hours).

Key Data :

Parameter Value Source
Sulfonylation Yield 82–87%
Acid Chloride Purity >95% (by ¹H NMR)

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The most common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

  • Reaction Conditions :
    • Molar ratio (amine:EDC:HOBt) = 1:1.2:1.2
    • Temperature: 0°C → room temperature, 12 hours
    • Solvent: Anhydrous DMF under N₂ atmosphere
  • Workup :
    • Dilution with ethyl acetate
    • Washing with 5% HCl, saturated NaHCO₃, and brine
    • Column chromatography (SiO₂, hexane/ethyl acetate 3:1)

Yield : 68–74%

Uranium/Guanidinium Coupling Agents

For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) outperforms EDC:

  • Protocol :
    • HATU (1.5 equiv), DIPEA (3 equiv) in DCM
    • 0°C → room temperature, 6 hours
  • Advantages :
    • Higher yields (78–85%)
    • Reduced epimerization risk

Esterification and Protecting Group Management

Ethyl Ester Installation

The ethyl ester at position 3 is introduced early in the synthesis to prevent side reactions during amide coupling:

  • Esterification Methods :
    • Fischer Esterification : Refluxing the carboxylic acid with ethanol and H₂SO₄ (12 hours, 65% yield)
    • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) (82% yield, but costly)

Orthogonal Protection

When modifying other functional groups, strategic protection is essential:

  • Piperidine Nitrogen : Protected as a tert-butoxycarbonyl (Boc) group during sulfonylation.
  • Amine Group : Temporarily protected with a benzyl (Bn) group using benzyl chloroformate.

Deprotection Conditions :

  • Boc Removal : 4M HCl in dioxane (room temperature, 2 hours)
  • Bn Removal : H₂/Pd-C in methanol (1 atm, 6 hours)

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance reproducibility and safety in large batches:

  • Sulfonylation Step :
    • Tubular reactor (T = 5°C, residence time = 30 min)
    • Productivity: 1.2 kg/h
  • Amide Coupling :
    • Microstructured mixer with HATU/DIPEA
    • 92% conversion in 15 minutes

Green Chemistry Approaches

Recent advances focus on solvent and reagent sustainability:

  • Solvent Replacement :
    • Switch from DMF to cyclopentyl methyl ether (CPME), reducing environmental impact
  • Catalyst Recycling :
    • Immobilized HATU on silica gel enables 5 reuse cycles without yield loss

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
    • δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
    • δ 7.85 (m, 2H, Ar-H from sulfonyl group)
  • HRMS :

    • Calculated for C₂₃H₂₇FN₂O₅S₂: 494.1432
    • Found: 494.1428

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 150 mm
  • Mobile Phase: 60% MeCN/40% H₂O (0.1% TFA)
  • Retention Time: 8.2 minutes

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with coupling ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with a sulfonylated piperidine intermediate. Key steps include:

  • Coupling agents : Amide bond formation between the tetrahydrobenzo[b]thiophene core and the piperidine-4-carboxamide group often employs reagents like HATU or EDCl .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency, with yields improving under inert atmospheres .
  • Purification : Chromatography (silica gel or HPLC) is critical for isolating the pure product, especially due to steric hindrance from the sulfonyl and fluorophenyl groups .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the tetrahydrobenzo[b]thiophene (δ 1.2–2.8 ppm for methylene groups) and piperidine (δ 3.0–3.5 ppm for N-linked protons) .
    • 19F NMR : Confirms the presence of the 4-fluorophenyl group (δ -110 to -115 ppm) .
  • X-ray crystallography : Resolves the sulfonyl-piperidine conformation and confirms stereochemistry .
  • Mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ at m/z 505.12 for C₂₃H₂₄FN₂O₅S₂) .

Advanced: How can researchers resolve contradictions in crystallographic data versus computational models for this compound?

Discrepancies between experimental (X-ray) and computational (DFT) data often arise from crystal packing effects or solvent interactions. Strategies include:

  • Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent to mimic crystallographic conditions .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds from the sulfonyl group) to explain lattice stabilization .
  • Torsional angle adjustments : Compare computed and observed dihedral angles (e.g., piperidine ring puckering) to refine force field parameters .

Advanced: What strategies improve the compound’s solubility and stability in pharmacological assays?

  • Prodrug modification : Introduce esterase-labile groups (e.g., acetyl) to the carboxylate moiety, enhancing aqueous solubility without altering activity .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to prevent aggregation in cell-based assays .
  • Lyophilization : Stabilize the compound as a lyophilized powder under argon to avoid hydrolysis of the ester group .

Basic: What biological assays are initially recommended to assess its therapeutic potential?

  • Enzyme inhibition : Screen against kinases (e.g., PI3K, MAPK) due to the sulfonamide’s ATP-binding pocket affinity .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Inflammatory markers : Measure IL-6/TNF-α suppression in macrophage models to assess anti-inflammatory activity .

Advanced: How do modifications to the sulfonyl or fluorophenyl groups affect biological activity?

  • Sulfonyl group :
    • Electron-withdrawing substituents (e.g., -CF₃) enhance target binding but reduce metabolic stability .
    • Bulkier groups (e.g., 4-methylphenyl) decrease solubility but improve selectivity for hydrophobic enzyme pockets .
  • Fluorophenyl group :
    • Para- vs. ortho-fluoro substitution : Para-fluoro improves membrane permeability (logP ~3.2), while ortho-fluoro increases metabolic resistance .
    • Replacement with heterocycles (e.g., pyridine) alters off-target effects, as seen in comparative IC₅₀ shifts (>10-fold) for COX-2 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.